1-Naphthyl beta-D-galactopyranoside

Übersicht

Beschreibung

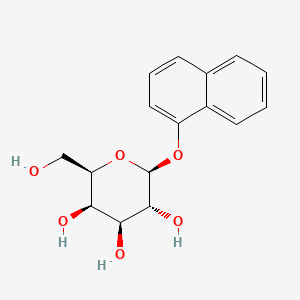

1-Naphthyl beta-D-galactopyranoside is a type of carbohydrate . It is a substrate for beta-galactosidase, and 2-naphthol is released upon hydrolyzation .

Synthesis Analysis

In a study, methyl β-D-galactopyranoside (MGP) was treated with various acyl halides to produce 6- O -acyl MGP esters by direct acylation method with an excellent yield . The 6- O -MGP esters were further modified into 2,3,4-tri- O -acyl MGP esters containing a wide variety of functionalities in a single molecular framework .

Molecular Structure Analysis

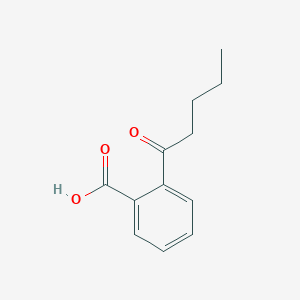

The molecular formula of 1-Naphthyl beta-D-galactopyranoside is C16H18O6 . Its molecular weight is 306.31 .

Chemical Reactions Analysis

Alkyl β-d-galactopyranosides were prepared by the trichloroacetimidate method with d-galactose and alcohols with different chain lengths as raw materials . Their solubility, surface tension, emulsification, foaming, wettability, thermotropic liquid crystalline properties, and thermal stability were investigated .

Physical And Chemical Properties Analysis

1-Naphthyl beta-D-galactopyranoside is soluble in water and ethanol . The solubility decreases with increasing alkyl chain length . It is thermally stable up to 270 °C .

Wissenschaftliche Forschungsanwendungen

Enzyme Interaction Studies

Rohit Ahuja et al. (2007) explored the recognition of amino acids by galactosyl-imine and -amine derivatives, including a compound closely related to 1-Naphthyl β-D-galactopyranoside, to understand lectin-carbohydrate interactions. The study revealed specific interactions reminiscent of those present between carbohydrates and polypeptides, highlighting the compound's role in mimicking biological processes (Ahuja et al., 2007).

Hepatocyte Targeting and Imaging

M. H. Lee et al. (2012) developed a hepatocyte-targeting probe based on a single galactose-appended naphthalimide for intracellular thiol imaging, demonstrating its utility in indicating pathogenic states and screening for agents that manipulate oxidative stress (Lee et al., 2012).

Glycosaminoglycan Biosynthesis Inhibition

Anna Siegbahn et al. (2014) investigated the inhibition of glycosaminoglycan biosynthesis by designing derivatives of 2-naphthyl β-D-xylopyranosides. Their findings suggest potential applications in exploring GAG and proteoglycan biosynthesis and developing anti-tumor agents (Siegbahn et al., 2014).

Glycoconjugate Synthesis

R. Ghosh et al. (2006) demonstrated the synthesis of sugar-derived chiral pyrano[2,3-b]naphtho[1,2-e]pyrans through a reaction that includes derivatives of 1-Naphthyl β-D-galactopyranoside. This showcases the compound's role in creating complex molecular structures with potential biotechnological applications (Ghosh et al., 2006).

Carbohydrate Detection

J. You et al. (2008) developed a novel labeling reagent based on 1-(2-naphthyl)-3-methyl-5-pyrazolone coupled with capillary electrophoresis for the detection of carbohydrates, demonstrating the utility of naphthyl derivatives in analytical chemistry applications (You et al., 2008).

Safety And Hazards

Eigenschaften

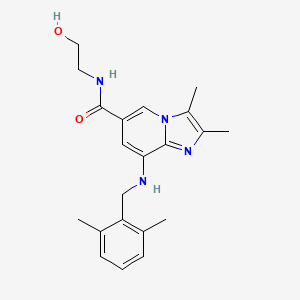

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-LYYZXLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289322 | |

| Record name | 1-Naphthalenyl β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthyl beta-D-galactopyranoside | |

CAS RN |

41335-32-4 | |

| Record name | 1-Naphthalenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41335-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041335324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenyl β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1588462.png)